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Introduction
Methyl 3-bromo-2-hydroxybenzoate is a halogenated derivative of methyl salicylate. Its

structural complexity, featuring an ester, a hydroxyl group, and a bromine atom on an aromatic

ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly

in the fields of medicinal chemistry and materials science. The precise arrangement of these

functional groups dictates its reactivity and potential applications. Therefore, unambiguous

structural confirmation and purity assessment are paramount for any research or development

endeavor involving this compound.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to

characterize Methyl 3-bromo-2-hydroxybenzoate. We will delve into Proton Nuclear Magnetic

Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers,

scientists, and drug development professionals, offering not just the data, but the underlying

principles and experimental rationale, ensuring a thorough and validated understanding of the

molecule's spectroscopic signature.

Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following standardized numbering scheme for Methyl 3-
bromo-2-hydroxybenzoate (Molecular Formula: C₈H₇BrO₃, Monoisotopic Mass: 229.95786

Da) will be used throughout this guide.[1][2]
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Caption: Structure of Methyl 3-bromo-2-hydroxybenzoate with IUPAC numbering.

Proton (¹H) NMR Spectroscopy
2.1 Principle & Experimental Rationale ¹H NMR spectroscopy provides detailed information

about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift

(δ) of a proton is influenced by the electron density around it, while the splitting pattern

(multiplicity) reveals the number of neighboring protons.

Experimental Protocol: A standard protocol involves dissolving approximately 5-10 mg of the

sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆), and transferring it to a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

Solvent Choice: CDCl₃ is a common choice for its ability to dissolve a wide range of organic

compounds and its relatively simple solvent signal. However, acidic protons, like the hydroxyl

proton in this molecule, may undergo rapid exchange and appear as a broad, sometimes

unobservable, signal. DMSO-d₆ is an excellent alternative as it forms hydrogen bonds with

the -OH proton, slowing down exchange and resulting in a sharper, more defined peak that

can be observed coupling to neighboring protons.

Spectrometer Frequency: Data is typically acquired on a 400 MHz or 500 MHz spectrometer.

Higher field strengths provide better signal dispersion and resolution, which is crucial for

resolving the complex splitting patterns in the aromatic region.

Sample Preparation Data Acquisition Spectral Analysis

Dissolve Sample
(5-10 mg in 0.7 mL CDCl₃) Add TMS Standard Transfer to NMR Tube Acquire Spectrum

(400 MHz Spectrometer)
Fourier Transform

& Phasing Integrate Peaks Assign Chemical Shifts
& Coupling Constants Correlate to Structure

Click to download full resolution via product page

Caption: Workflow for ¹H NMR analysis.

2.2 Data Summary and Interpretation
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The following table summarizes the predicted ¹H NMR spectral data.

Chemical Shift
(δ) (ppm)

Multiplicity Integration
Coupling
Constant (J)
(Hz)

Assignment

~10.5 - 11.5 Singlet (broad) 1H - 2-OH

~7.70
Doublet of

Doublets (dd)
1H J ≈ 8.0, 1.5 H-6

~7.55
Doublet of

Doublets (dd)
1H J ≈ 8.0, 1.5 H-4

~6.90 Triplet (t) 1H J ≈ 8.0 H-5

~3.95 Singlet (s) 3H - 8-OCH₃

Detailed Interpretation:

Hydroxyl Proton (2-OH): This proton is highly deshielded due to the electronegativity of the

oxygen atom and potential intramolecular hydrogen bonding with the adjacent carbonyl

group. It typically appears as a broad singlet far downfield. In a DMSO-d₆ solvent, this peak

would be sharper.

Aromatic Protons (H-4, H-5, H-6): These three protons form an AMX spin system.

H-5: This proton is flanked by H-4 and H-6, both at a distance of 3 bonds (ortho-coupling).

It will therefore appear as a triplet with a coupling constant of approximately 8.0 Hz. It is

the most upfield of the aromatic signals due to being meta to the electron-withdrawing

bromine and ester groups.

H-4 and H-6: These protons are ortho to H-5, resulting in a large coupling (J ≈ 8.0 Hz).

They are also meta to each other, resulting in a smaller coupling (J ≈ 1.5 Hz). This leads to

a doublet of doublets pattern for each. H-6 is typically the most downfield of the aromatic

protons due to being ortho to the electron-withdrawing carbonyl group.

Methyl Protons (8-OCH₃): These three protons are in an equivalent chemical environment

and are not adjacent to any other protons, so they appear as a sharp singlet. The signal is
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shifted downfield to ~3.95 ppm due to the deshielding effect of the adjacent oxygen atom.

Trustworthiness Check: The integration values (1H:1H:1H:3H) directly correspond to the

number of protons in each unique environment, validating the assignments. The observed

splitting patterns and coupling constants are consistent with the substitution pattern on the

aromatic ring.

Carbon-13 (¹³C) NMR Spectroscopy
3.1 Principle & Experimental Rationale ¹³C NMR spectroscopy identifies all unique carbon

atoms in a molecule. The chemical shift of each carbon provides insight into its bonding and

electronic environment.

Experimental Protocol: The same sample prepared for ¹H NMR can be used. ¹³C NMR spectra

are almost universally acquired with broadband proton decoupling.

Causality of Decoupling: In a non-decoupled spectrum, ¹³C-¹H coupling would split each

carbon signal into a multiplet, complicating the spectrum. Broadband proton decoupling

irradiates all proton frequencies simultaneously, which collapses these multiplets into single

sharp lines (singlets) for each unique carbon atom. This vastly simplifies interpretation and

improves the signal-to-noise ratio.

3.2 Data Summary and Interpretation

The following table summarizes the predicted ¹³C NMR spectral data.
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Chemical Shift (δ) (ppm) Assignment Rationale

~170.0 C-7 (C=O)

Carbonyl carbons in esters

appear in this characteristic

downfield region.

~158.0 C-2 (C-OH)

Aromatic carbon attached to

an electronegative oxygen

atom is significantly

deshielded.

~138.0 C-4
Aromatic CH carbon ortho to

the bromine atom.

~130.0 C-6
Aromatic CH carbon ortho to

the carbonyl group.

~120.0 C-5 Aromatic CH carbon.

~115.0 C-1
Quaternary aromatic carbon

attached to the ester group.

~110.0 C-3 (C-Br)

Aromatic carbon attached to

bromine; the "heavy atom

effect" of bromine shifts this

upfield relative to what might

be expected based on

electronegativity alone.

~52.5 C-8 (-OCH₃)
Aliphatic carbon of the methyl

ester group.

Detailed Interpretation:

The spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon

atoms in the molecule.

The carbonyl carbon (C-7) is the most deshielded and appears furthest downfield.
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The aromatic carbons appear in the typical range of ~110-160 ppm. The carbon bearing the

hydroxyl group (C-2) is the most downfield in this region due to the strong deshielding effect

of the oxygen atom. The carbons attached to bromine (C-3) and the ester group (C-1) are

quaternary and would typically show lower intensity peaks.

The methyl carbon (C-8) is the only aliphatic carbon and appears furthest upfield.

Infrared (IR) Spectroscopy
4.1 Principle & Experimental Rationale IR spectroscopy measures the absorption of infrared

radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional

groups have characteristic absorption frequencies, making IR an excellent tool for functional

group identification.

Experimental Protocol: For a solid sample, the Attenuated Total Reflectance (ATR) method is a

modern and convenient choice. A small amount of the solid is pressed against a high-

refractive-index crystal (e.g., diamond or germanium). An IR beam is passed through the

crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a

short distance into the sample.

Why ATR? This technique requires minimal sample preparation compared to traditional

methods like KBr pellets. It is non-destructive and provides high-quality, reproducible spectra

of solid samples.

4.2 Data Summary and Interpretation
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3300 - 3000 Broad, Strong
O-H stretch (Phenolic

hydroxyl)

~3070 Medium C-H stretch (Aromatic)

~2960 Medium C-H stretch (Aliphatic, -CH₃)

~1680 Strong, Sharp C=O stretch (Ester carbonyl)

~1600, ~1450 Medium-Strong C=C stretch (Aromatic ring)

~1250 Strong C-O stretch (Ester, Ar-O)

Below 800 Medium
C-Br stretch, C-H out-of-plane

bending

Detailed Interpretation:

O-H Stretch: A very prominent, broad absorption band is expected between 3300-3000 cm⁻¹,

characteristic of a hydrogen-bonded hydroxyl group. The broadness is a result of the varying

strengths of hydrogen bonds in the solid state.

C=O Stretch: A strong, sharp peak around 1680 cm⁻¹ is a definitive indicator of the ester

carbonyl group. Its position is slightly lowered from a typical ester (~1735 cm⁻¹) due to

conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the 2-

OH group.

C-O Stretches: Strong bands around 1250 cm⁻¹ are characteristic of the C-O stretching

vibrations of the ester and the phenolic ether-like linkage.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions,

including C-C bond stretching, various bending vibrations, and the C-Br stretch. While

individual assignment is difficult, this region is unique to the molecule and serves as a

"fingerprint" for identification when compared against a reference spectrum.

Mass Spectrometry (MS)
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5.1 Principle & Experimental Rationale Mass spectrometry measures the mass-to-charge ratio

(m/z) of ions. It provides the molecular weight of the compound and, through analysis of

fragment ions, can reveal key structural features.

Experimental Protocol: Electron Ionization (EI) is a common technique for volatile, thermally

stable compounds. The sample is vaporized and bombarded with a high-energy electron beam

(~70 eV). This energetic process causes both ionization and extensive fragmentation.

Why EI? While "harder" than other methods, EI is highly valuable because it generates

reproducible fragmentation patterns that are compiled in extensive libraries. This

fragmentation provides a structural fingerprint that is crucial for confirming the identity of the

molecule.

5.2 Data Summary and Interpretation

m/z Relative Intensity Assignment

230 / 232 ~1:1
[M]⁺ and [M+2]⁺ Molecular

Ions

199 / 201 ~1:1 [M - OCH₃]⁺

171 / 173 ~1:1 [M - COOCH₃]⁺

120 Variable [M - Br - OCH₃]⁺

92 Variable [M - Br - COOCH₃]⁺

Detailed Interpretation & Self-Validation:

The Bromine Isotope Pattern: The most critical diagnostic feature is the presence of two

molecular ion peaks of nearly equal intensity at m/z 230 and 232. This is the definitive

signature of a molecule containing one bromine atom, as the natural isotopes ⁷⁹Br and ⁸¹Br

exist in an approximate 1:1 ratio. This observation provides an internal, self-validating check

of the elemental composition.

Key Fragmentations:
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Loss of a Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the

cleavage of the O-CH₃ bond, resulting in the loss of 31 Da. This would produce a pair of

fragment ions at m/z 199 and 201, which would also exhibit the 1:1 bromine isotope

pattern.

Loss of a Methoxycarbonyl Radical (•COOCH₃): Cleavage of the bond between the ring

and the ester group results in the loss of 59 Da, yielding ions at m/z 171 and 173.

[M]⁺
m/z 230/232

[M - OCH₃]⁺
m/z 199/201

- •OCH₃

[M - COOCH₃]⁺
m/z 171/173

- •COOCH₃

Click to download full resolution via product page

Caption: Key fragmentation pathways for Methyl 3-bromo-2-hydroxybenzoate in EI-MS.

Conclusion
The structural elucidation of Methyl 3-bromo-2-hydroxybenzoate is robustly achieved through

a synergistic application of modern spectroscopic techniques. ¹H NMR confirms the proton

count and their relative positions, while ¹³C NMR verifies the unique carbon skeleton. IR

spectroscopy provides unequivocal evidence for the key hydroxyl and ester functional groups.

Finally, mass spectrometry confirms the molecular weight and, critically, the presence of a

single bromine atom through its characteristic isotopic signature. This multi-faceted dataset

forms a comprehensive and self-validating spectroscopic profile essential for any scientist

utilizing this compound in synthesis or development, ensuring both identity and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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